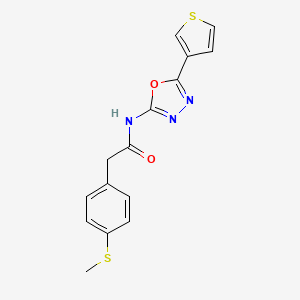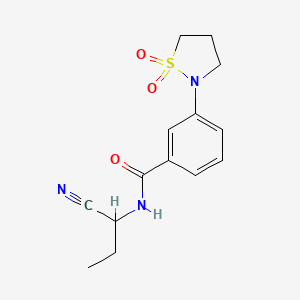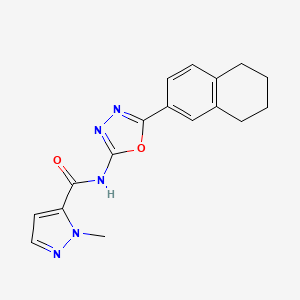
2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that boasts interesting pharmacological and chemical properties, making it a subject of extensive research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis processes. Initial steps often include the formation of intermediates like 5-(thiophen-3-yl)-1,3,4-oxadiazole and 4-(methylthio)phenyl derivatives. These intermediates are then linked via acylation or amidation reactions under controlled conditions. Solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or DMAP are commonly used.
Industrial Production Methods: : Scaling up for industrial production would involve optimization of these lab-scale methods. This might require continuous flow synthesis techniques and automated reactors to maintain consistency and yield while reducing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, possibly altering the sulfur moiety.
Reduction: : Reductive conditions might target the oxadiazole ring or the thiophene moiety.
Substitution: : Halogenation or nitration could occur at the aromatic rings, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄ or H₂O₂.
Reducing Agents: : LiAlH₄ or NaBH₄.
Substituents: : Electrophilic agents for halogenation (e.g., Br₂).
Major Products Formed: : Reactions would typically yield modified analogs with different functional groups, which can significantly alter the compound's properties and applications.
Aplicaciones Científicas De Investigación
2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is explored in various research domains:
Chemistry: : Investigated for its unique structural properties and potential to form novel compounds.
Biology: : Studied for its interactions with biological systems, possibly as a bioactive agent.
Industry: : Might be used in the synthesis of advanced materials with unique properties due to its heterocyclic rings.
Mecanismo De Acción
The compound’s mechanism involves its interaction with specific molecular targets, which could include proteins or nucleic acids. The oxadiazole and thiophene rings allow it to fit into active sites or binding pockets, disrupting normal biological pathways or enhancing certain reactions.
Comparación Con Compuestos Similares
Compared to similar compounds:
2-(4-(Methylthio)phenyl)-1,3,4-oxadiazole: : Shares structural motifs but lacks the acetamide linkage.
5-(Thiophen-3-yl)-1,3,4-oxadiazole: : Similarly, lacks the phenyl and acetamide components, which might result in different biological activities.
2-(4-Methylphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: : Without the methylthio group, it might display altered reactivity and effectiveness.
Each of these compounds brings its own unique properties to the table, highlighting the distinctiveness of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-12-4-2-10(3-5-12)8-13(19)16-15-18-17-14(20-15)11-6-7-22-9-11/h2-7,9H,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDTDGHKNEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2848628.png)


![4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL](/img/structure/B2848632.png)

![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)


![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)



![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
